molecular formula C16H26ClN3O2S B008504 Metoclopramide sulfide CAS No. 102670-58-6

Metoclopramide sulfide

Cat. No.: B008504
CAS No.: 102670-58-6
M. Wt: 359.9 g/mol
InChI Key: QRIOIGZLWPJCCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Metoclopramide sulfide, also known as this compound, is a useful research compound. Its molecular formula is C16H26ClN3O2S and its molecular weight is 359.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

102670-58-6

Molecular Formula

C16H26ClN3O2S

Molecular Weight

359.9 g/mol

IUPAC Name

4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-(2-methylsulfanylethoxy)benzamide

InChI

InChI=1S/C16H26ClN3O2S/c1-4-20(5-2)7-6-19-16(21)12-10-13(17)14(18)11-15(12)22-8-9-23-3/h10-11H,4-9,18H2,1-3H3,(H,19,21)

InChI Key

QRIOIGZLWPJCCP-UHFFFAOYSA-N

SMILES

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OCCSC)N)Cl

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OCCSC)N)Cl

Key on ui other cas no.

102670-58-6

Synonyms

metoclopramide sulfide

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred mixture of 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-hydroxybenzamide hydrochloride (10.0 g, 31.06 mmoles) (from Preparation No. 1A), anhydrous potassium carbonate (12.84 g, 93.16 mmoles), sodium iodide (4.66 g, 31.06 mmoles) and 2-chloroethyl methyl sulfide (3.70 ml, 4.10 g, 37.26 mmoles) in 60 ml dry DMF was refluxed for 10 hours. The solvent was evaporated under reduced pressure and the dark semi-solid was partitioned between water and methylene chloride. Sodium hydroxide solution was added to bring the pH of the aqueous layer to 14. The mixture was shaken well and the layers were separated. The aqueous layer was extracted with 3 portions of methylene chloride. The combined organic solutions were dried over MgSO4 and evaporated. The solid obtained was dissolved in 100 ml of warm acetonitrile. The solution was treated with Darco G-60, filtered, evaporated to 30 ml, and stored at -15°. The solid was filtered to give 3.56 g (32%) of the title compound as off-white crystals, mp. 118°-120°.
Quantity
12.84 g
Type
reactant
Reaction Step One
Quantity
4.66 g
Type
reactant
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
32%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.